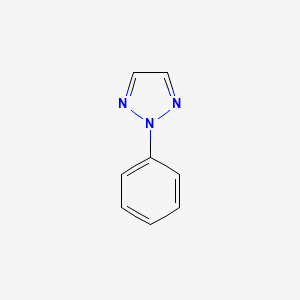

2-phenyl-2H-1,2,3-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWAYHAOLQZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408120 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-49-7 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenyl 2h 1,2,3 Triazole and Its Derivatives

Regioselective Synthesis Strategies for N2-Substituted 1,2,3-Triazoles

Achieving regioselectivity in the synthesis of 1,2,3-triazoles is paramount, as the N1, N2, and N3-substituted isomers can exhibit vastly different characteristics. While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes often yields a mixture of 1,4- and 1,5-regioisomers, modern catalytic methods have enabled the selective synthesis of specific isomers. nih.govorganic-chemistry.org For N2-substituted triazoles, direct and regioselective synthesis is particularly challenging. nih.gov However, novel approaches, such as the base-induced reaction of N-sulfonyl-1,2,3-triazoles with alkyl halides, have been developed to afford high N2-regioselectivity through a proposed SN2-like mechanism. acs.orgacs.orgnih.gov This method has shown a broad substrate scope with good to excellent yields. acs.orgacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Isomers

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. nih.govorganic-chemistry.orgbohrium.com This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles and represents a significant advancement over the thermal Huisgen cycloaddition, which often results in mixtures of regioisomers. nih.govorganic-chemistry.org

The mechanism of CuAAC is distinct from the uncatalyzed thermal cycloaddition. nih.govorganic-chemistry.org It is widely accepted that the reaction proceeds through the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate then reacts with the azide (B81097) in a stepwise manner, involving a six-membered copper(III) metallacycle, to selectively form the 1,4-disubstituted triazole product. nih.govresearchgate.net Density Functional Theory (DFT) calculations have supported this stepwise mechanism over a one-step process, explaining the remarkable rate acceleration and high regioselectivity observed in CuAAC. nih.govresearchgate.net The coordination of the copper catalyst to the alkyne alters the reaction mechanism from a non-polar, one-step process to a polar, stepwise one, which accounts for the exclusive formation of the 1,4-isomer. nih.govresearchgate.net

The efficiency of the CuAAC reaction is highly dependent on the reaction conditions. A variety of copper(I) sources can be employed, often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. beilstein-journals.orgnih.govnih.gov The choice of ligands can also significantly accelerate the reaction and protect biomolecules from oxidation when performing bioconjugation. nih.gov

While the reaction is often described as base-free, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial in some cases to facilitate the formation of the copper acetylide. organic-chemistry.orgnih.gov However, in many instances, a base is unnecessary and may even hinder the reaction rate. nih.gov

The CuAAC reaction is remarkably versatile in its solvent tolerance, proceeding efficiently in a wide range of solvents, including water, alcohols, and deep eutectic solvents (DESs). nih.govchemrxiv.orgacs.org The use of sustainable solvents like water, glycerol, and PEGs has been explored to develop greener synthetic protocols. nih.gov Temperature is another critical parameter, with many CuAAC reactions proceeding readily at room temperature. organic-chemistry.org However, for less reactive substrates or to reduce reaction times, moderate heating can be applied. acs.org

| Parameter | Common Choices & Considerations |

| Catalyst | CuSO₄/Sodium Ascorbate, CuI, [CuCl(TPh)], Copper N-Heterocyclic Carbene (NHC) complexes. organic-chemistry.orgnih.govnsf.gov |

| Base | Often not required; Diisopropylethylamine (DIPEA) can be used. organic-chemistry.orgnih.gov |

| Solvent | Water, tBuOH/H₂O, DMF, DMSO, Glycerol, Deep Eutectic Solvents (DESs). nih.govchemrxiv.orgacs.org |

| Temperature | Room temperature is often sufficient; moderate heating (e.g., 60-80 °C) can accelerate the reaction. organic-chemistry.orgmdpi.com |

The application of microwave irradiation has been shown to significantly accelerate the CuAAC reaction, often reducing reaction times from hours to minutes while maintaining high yields. mdpi.comnih.govjchemlett.comrsc.orgias.ac.in This technique is particularly advantageous for high-throughput synthesis and the preparation of compound libraries. nih.gov Microwave-assisted one-pot, multi-step procedures have been developed for the convenient preparation of 1,4-disubstituted 1,2,3-triazoles from a range of starting materials. nih.gov The optimization of microwave conditions, such as temperature and irradiation time, is crucial for achieving the best results. mdpi.com

| Starting Materials | Catalyst | Solvent | Conditions | Yield | Reference |

| Aryl halides, ethynyltrimethylsilane, azides | Pd(PPh₃)₄, CuI | Methanol | 120 °C, 20 min (Microwave) | High | nih.gov |

| Diazides, dialkynes | [(IMes)CuCl] | Water | 80 °C, 15 min (Microwave) | Good | mdpi.com |

| Alkynes, organic azides | CuI | DMF:H₂O (1:3) | 180 W, 12 min (Microwave) | High | ias.ac.in |

The reliability, specificity, and broad functional group tolerance of the CuAAC reaction make it an ideal tool for the combinatorial synthesis of large compound libraries for drug discovery and other applications. bohrium.comnih.govnih.gov By reacting a diverse set of azides with a panel of alkynes, vast libraries of 1,4-disubstituted 1,2,3-triazoles can be rapidly generated. nih.gov This approach has been successfully employed in the synthesis of libraries of triazole-substituted galactose derivatives for biological screening. nih.gov The simplicity of the reaction and purification often allows for the direct isolation of pure products, further streamlining the library synthesis process. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers

N2-Selective Arylation Approaches

The direct and selective introduction of an aryl group at the N2 position of the 1,2,3-triazole ring is a significant challenge in synthetic chemistry. Researchers have developed both metal-catalyzed and catalyst-free methods to achieve this transformation with high regioselectivity and efficiency.

Copper-Catalyzed N2-Arylation

Copper-catalyzed cross-coupling reactions represent a robust strategy for the N-arylation of nitrogen-containing heterocycles, including 1,2,3-triazoles. These methods often provide good yields and tolerate a variety of functional groups. One prominent approach is the Chan-Lam arylation, which involves the coupling of N-H triazoles with boronic acids.

In a typical Chan-Lam reaction for N2-arylation, a 4-substituted-NH-1,2,3-triazole reacts with an aryl boronic acid in the presence of copper(II) acetate (B1210297). The reaction is generally conducted in an open-air environment at elevated temperatures, often in a solvent like DMSO. A key advantage of this method is its high regioselectivity, affording exclusively the 2-N-aryl derivatives in yields of up to 89%. Notably, this transformation can proceed efficiently without the need for additional ligands, simplifying the reaction setup.

Another copper-catalyzed approach involves the coupling of triazoles with aryl iodides or bromides, using a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand. This system has proven effective for the N-arylation of a broad range of π-excessive nitrogen heterocycles. The general conditions are versatile, accommodating various functional groups and sterically hindered substrates.

| Entry | Arylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (N2:N1) |

| 1 | Phenylboronic acid | Cu(OAc)₂ | DMSO | Heating | up to 89 | 100:0 |

| 2 | Aryl iodide/bromide | CuI / Diamine Ligand | Various | 110 | Good | High N2 |

Catalyst-Free Regioselective N-Arylation

Developing synthetic methods that avoid transition-metal catalysts is a key goal in green chemistry. For the N2-arylation of 1,2,3-triazoles, a highly effective catalyst-free protocol has been established using diaryl iodonium (B1229267) salts as the arylating agents. This method provides a direct and scalable route to N2-aryl-1,2,3-triazoles in good to excellent yields, typically ranging from 66% to 97%.

The reaction is generally performed by treating a C4- or C5-substituted NH-1,2,3-triazole with a diaryl iodonium salt in the presence of a base, such as sodium carbonate, in a solvent like toluene (B28343) at 100°C. This protocol is effective for a wide array of substrates, demonstrating tolerance for steric hindrance and various functional groups. The high N2 selectivity is a notable feature of this transformation. Density functional theory (DFT) calculations have supported these experimental findings, indicating that the N2-arylated product is the thermodynamically favored isomer. An additional sustainable aspect of this method is the potential to recycle the iodo-arene byproduct to regenerate the diaryl iodonium salt.

| Entry | Triazole Substrate | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Phenyl-1H-1,2,3-triazole | Diphenyliodonium triflate | Na₂CO₃ | Toluene | 100 | up to 94 |

| 2 | 4,5-Diphenyl-1H-1,2,3-triazole | Bis(4-methoxyphenyl)iodonium triflate | Na₂CO₃ | Toluene | 100 | High |

| 3 | 4-(tert-Butyl)-1H-1,2,3-triazole | Diphenyliodonium triflate | Na₂CO₃ | Toluene | 100 | High |

Annulation Reactions and Cycloadditions

Ring-forming reactions, including annulations and cycloadditions, provide powerful and convergent pathways to the 1,2,3-triazole core. These methods often allow for the construction of highly substituted triazole rings from acyclic precursors in a single step.

Reaction of Azirines with Aryldiazonium Salts

A regiospecific synthesis of fully substituted N2-aryl-1,2,3-triazoles can be achieved through a copper-catalyzed annulation reaction between 2H-azirines and aryldiazonium salts. This method is particularly valuable as it provides access to a wide spectrum of tri-carbo-substituted N2-aryl-1,2,3-triazoles, which are challenging to synthesize via other routes. The reaction accommodates diverse aryl and alkyl moieties on the azirine ring and various substituents on the aryldiazonium salt, highlighting its broad substrate scope. The utility of this method has been demonstrated in the synthesis of triazole precursors relevant to drug discovery.

Intermolecular Cycloaddition of Tosylhydrazones with Nitriles

The intermolecular cycloaddition of tosylhydrazones with nitriles offers a direct route to 4,5-disubstituted-2H-1,2,3-triazoles. This reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), and proceeds in very good yields. A common challenge in reactions involving tosylhydrazones is their tendency to undergo homocoupling. However, this side reaction can be significantly suppressed by conducting the cycloaddition in a non-polar solvent like xylene. This strategy enables the efficient formation of the desired 2H-1,2,3-triazole products.

Organocatalytic 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis. While often catalyzed by metals, organocatalytic versions have emerged as powerful, metal-free alternatives for synthesizing 1,2,3-triazoles. One such approach involves the reaction between allyl ketones and azides, catalyzed by a secondary amine like diethylamine.

In this reaction, the secondary amine catalyst reacts with the allyl ketone to form an enamine intermediate. This enamine then acts as the dipolarophile in a [3+2] cycloaddition with an azide (the 1,3-dipole). The reaction generates substituted 1,2,3-triazoles with high levels of regioselectivity. The methodology is quite general, working well with aliphatic, aromatic, and heteroaromatic allyl ketones, as well as with both aliphatic and aromatic azides, to provide excellent yields of trisubstituted triazoles.

| Entry | Ketone Substrate | Azide Substrate | Catalyst | Solvent | Product Type | Yield |

| 1 | Aromatic Allyl Ketone | Aryl Azide | Diethylamine | DMSO | Trisubstituted 1,2,3-triazole | Excellent |

| 2 | Aliphatic Allyl Ketone | Aryl Azide | Diethylamine | DMSO | Trisubstituted 1,2,3-triazole | Excellent |

| 3 | Heteroaromatic Allyl Ketone | Aliphatic Azide | Diethylamine | DMSO | Trisubstituted 1,2,3-triazole | Excellent |

Regitz Diazo Shift and C-C Linkage Cleavage

A notable and efficient method for the synthesis of substituted 1,2,3-triazoles involves the Regitz diazo transfer reaction coupled with a C-C bond cleavage. This strategy has been successfully employed to create a variety of carbonyl-substituted 1,2,3-triazoles with a high degree of regioselectivity and under mild reaction conditions.

The process typically involves the reaction of a suitable precursor with a diazo transfer agent, such as tosyl azide, which is a key step in forming the triazole ring. Following the diazo transfer, a subsequent C-C bond cleavage can lead to the desired 1,4-disubstituted 1,2,3-triazole derivatives. While this methodology has been demonstrated for a range of substituted triazoles, its direct application for the synthesis of the parent 2-phenyl-2H-1,2,3-triazole is a subject of ongoing research. The key advantage of this method lies in its ability to generate diverse structural motifs on the triazole core, highlighting its versatility in organic synthesis.

Table 1: Key Features of the Regitz Diazo Shift and C-C Linkage Cleavage for Triazole Synthesis

| Feature | Description | Reference |

| Key Reactions | Regitz diazo transfer and C-C bond cleavage | |

| Products | Carbonyl-substituted 1,2,3-triazoles | |

| Advantages | Excellent regioselectivity, wide functional group tolerance, mild conditions |

Synthesis from β-Carbonyl Phosphonates and Azides

An innovative approach to the synthesis of triazolyl phosphonates involves the cycloaddition of β-carbonyl phosphonates with azides. This method has been repurposed to favor the formation of triazolyl phosphonates, which can be challenging under traditional reaction conditions that often lead to the cleavage of the C-P bond.

The use of ionic liquid-based data-driven screening has been instrumental in optimizing the reaction conditions to achieve the desired triazolyl phosphonate (B1237965) products. This methodology allows for the synthesis of triazolyl phosphonates with various substituents under mild conditions, showcasing its potential for creating a library of structurally diverse compounds.

Table 2: Synthesis of Triazolyl Phosphonates

| Reactants | Key Feature | Product | Reference |

| β-Carbonyl phosphonate and azide | Ionic-liquid-based data-driven screening | Triazolyl phosphonates |

Catalyst-Free Synthesis using Tert-Butyl Nitrite (B80452)

A novel and environmentally friendly method for the synthesis of 1,2,3-triazole-N-oxide derivatives has been developed using tert-butyl nitrite (t-BuONO) in the absence of a metal catalyst. In this reaction, t-BuONO serves as a nitric oxide (NO) source, and the reaction is typically carried out in green solvents such as a mixture of ethanol (B145695) and water.

This method has been successfully applied to the synthesis of various 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide derivatives from readily available starting materials like phenylhydrazine (B124118) hydrochloride and 3-aminocrotononitrile. The procedure is noted for its broad substrate scope and the ability to produce triazole-N-oxide derivatives in moderate to good yields.

Table 3: Catalyst-Free Synthesis of this compound-N-oxide Derivatives

| Reagents | Role of t-BuONO | Solvents | Product | Reference |

| Phenylhydrazine hydrochloride, 3-aminocrotononitrile, tert-butyl nitrite | NO source | EtOH/H₂O | 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide |

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Various strategies have been developed to introduce diverse functional groups onto the triazole ring.

Introduction of Carboxylic Acid Moieties

Carboxylic acid derivatives of this compound are of significant interest, particularly in the development of therapeutic agents. A common strategy for introducing a carboxylic acid group is through the reaction of aryl azides with β-ketoesters, such as ethyl acetoacetate, followed by hydrolysis of the resulting ester. This approach has been utilized to synthesize 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids.

Another method involves a one-step synthesis from an azide and a β-ketoester in the presence of a base to yield a 3H-triazole-4-carboxylic acid. Furthermore, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized from 1-azido-4-ethoxybenzene (B1283461) and ethyl 4,4-diethoxy-3-oxobutanoate. These synthetic routes provide access to key intermediates for further derivatization.

Table 4: Synthesis of this compound Carboxylic Acid Derivatives

| Starting Materials | Product | Reference |

| Aryl azides and ethyl acetoacetate | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | |

| Azide and a β-ketoester | 3H-Triazole-4-carboxylic acid | |

| 1-Azido-4-ethoxybenzene and ethyl 4,4-diethoxy-3-oxobutanoate | 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid |

Halogenation and Nucleophilic Substitution

The regioselective halogenation of 2-substituted-1,2,3-triazoles can be achieved through sp² C-H activation. This method allows for the introduction of halogen atoms at specific positions on the phenyl ring of this compound. The reaction is compatible with a range of halogenating agents and tolerates both electron-donating and electron-withdrawing groups.

The resulting halogenated triazoles are versatile intermediates for further functionalization via nucleophilic substitution reactions. While the triazole ring itself is generally stable, the introduction of activating groups can facilitate the displacement of the halogen with various nucleophiles. For instance, in 2-phenyltriazole 1-oxides, the halogen at the C-5 position can be replaced by strong nucleophiles.

Table 5: Halogenation of this compound

| Method | Reagents | Product | Reference |

| sp² C-H activation | N-halosuccinimides, Pd(OAc)₂ | Halogenated 2-phenyl-2H-1,2,3-triazoles |

Reactions with Malononitrile (B47326) and Related Compounds

The derivatization of this compound can be effectively achieved through reactions involving malononitrile. For example, 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole reacts with malononitrile in the presence of a base like piperidine (B6355638) to afford 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile.

This malononitrile derivative serves as a versatile building block for the synthesis of a variety of heterocyclic systems. It can undergo further reactions with nucleophiles such as hydrazine (B178648) hydrate, hydroxylamine, thiourea, and ethanolamine (B43304) to yield pyrazole, isoxazole, thiazine, and nicotinonitrile derivatives, respectively. This highlights the utility of malononitrile in expanding the chemical space of this compound derivatives.

Table 6: Reactions of 4-Carboxaldehyde-2-phenyl-2H-1,2,3-triazole with Malononitrile

| Reactant | Reagent | Product | Reference |

| 4-Carboxaldehyde-2-phenyl-2H-1,2,3-triazole | Malononitrile | 2-((2-Phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile |

Formation of Hybrid Compounds (e.g., Triazole-Benzimidazole Hybrids)

The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems, such as benzimidazole (B57391), has garnered significant attention. These hybrid structures are often pursued for their potential applications in medicinal chemistry and material science. The synthetic strategies typically involve multi-step sequences where the two heterocyclic cores are constructed and then linked together.

A common approach involves the "click chemistry" paradigm, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring as the linking unit. nih.govresearchgate.netpreprints.org For instance, a synthetic route may begin with the preparation of a benzimidazole derivative containing a terminal alkyne. frontiersin.org Separately, an appropriate azide, such as phenyl azide, is prepared. The two fragments are then joined via the CuAAC reaction to yield the target hybrid molecule.

One documented synthesis involves reacting o-phenylenediamine (B120857) with p-aminobenzoic acid to form a benzimidazole core. researchgate.netresearchgate.net This core is then functionalized to introduce an azide group. In parallel, a suitable acetylene (B1199291) derivative is prepared. The final step is the cycloaddition of the azide-functionalized benzimidazole with the acetylene derivative to generate the 1,2,3-triazole ring, thus forming the hybrid compound. researchgate.netresearchgate.net

Another strategy involves the initial synthesis of 2-(prop-2-yn-1-ylthio)-1H-benzimidazole from benzimidazole-2-thione and propargyl bromide. frontiersin.org This alkyne-functionalized benzimidazole is then reacted with various substituted phenyl azides in a click reaction to produce a series of 1,4-disubstituted 1,2,3-triazole-benzimidazole hybrids. frontiersin.org

The table below outlines a representative synthetic pathway for creating a triazole-benzimidazole hybrid, illustrating the key transformations involved.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | o-phenylenediamine, carbon disulfide | Potassium hydroxide, ethanol/water | Benzimidazole-2-thione | 82% |

| 2 | Benzimidazole-2-thione, propargyl bromide | Anhydrous potassium carbonate, dry acetone | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | - |

| 3 | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, Phenyl azide | Copper(I) catalyst, solvent | 2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole | 56% |

This table presents a generalized pathway based on reported synthetic strategies. frontiersin.org Yields are specific to the cited example.

Mechanisms of Formation and Regioselectivity Control

The formation of the 1,2,3-triazole ring is fundamentally based on the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, first described by Huisgen. nih.govwikipedia.org However, when using asymmetric alkynes, this thermal reaction often yields a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted products), which limits its synthetic utility due to purification challenges. nih.gov Consequently, significant research has focused on developing methods to control the regioselectivity of this transformation to favor a specific isomer.

For the synthesis of N2-substituted 2H-1,2,3-triazoles, such as this compound, direct cycloaddition is not the primary route. Instead, alternative regioselective methods have been established.

One of the classical and highly regioselective methods is the oxidation of 1,2-diketone bis(arylhydrazones). thieme-connect.de For example, the oxidation of glyoxal (B1671930) bis(phenylhydrazone) with an oxidizing agent like copper(II) sulfate (B86663) produces this compound. This reaction proceeds through a cyclization mechanism where the two nitrogen atoms from one hydrazone moiety and one nitrogen from the second form the triazole ring, with the elimination of an aniline (B41778) molecule. thieme-connect.de

More contemporary methods focus on the N-arylation of a pre-formed 1,2,3-triazole ring. The Chan-Lam reaction, which involves reacting N-unsubstituted triazoles with boronic acids under copper(II) acetate catalysis, has been shown to produce N2-aryl derivatives with 100% regioselectivity. mdpi.com Similarly, nucleophilic aromatic substitution (SNAr) reactions between triazoles and activated aryl halides can also lead to the regioselective formation of 2-aryl-2H-1,2,3-triazoles. mdpi.com A catalyst-free N-arylation has also been reported as a scalable and regioselective method for synthesizing N2-aryl-1,2,3-triazoles. organic-chemistry.org

Control of regioselectivity in azide-alkyne cycloadditions is typically achieved through catalysis. The use of a copper(I) catalyst (in the CuAAC reaction) almost exclusively yields the 1,4-disubstituted regioisomer. nih.gov Conversely, ruthenium catalysts have been developed that selectively produce the 1,5-disubstituted isomer. nih.gov The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, controlling the orientation of the reactants and ensuring the formation of the 1,4-isomer.

Recent advancements have demonstrated that cesium carbonate in DMSO can effectively promote the reaction between β-carbonyl phosphonates and azides to form multi-substituted 1,2,3-triazoles with high regioselectivity under mild conditions. nih.govacs.org This system involves a cesium-chelated Z-enolate as an efficient dipolarophile in the [3+2] cycloaddition, which directs the regiochemical outcome. nih.govacs.org

The table below summarizes various synthetic methods and their effectiveness in controlling regioselectivity for 1,2,3-triazole formation.

| Method | Reactants | Catalyst/Reagent | Primary Product(s) | Regioselectivity |

| Huisgen Cycloaddition | Azide, Alkyne | Heat | Mixture of 1,4- and 1,5-isomers | Low |

| CuAAC ("Click Chemistry") | Azide, Terminal Alkyne | Copper(I) | 1,4-disubstituted isomer | High |

| RuAAC | Azide, Terminal Alkyne | Ruthenium complex | 1,5-disubstituted isomer | High |

| Oxidation of Bis(arylhydrazones) | 1,2-Diketone bis(arylhydrazone) | Copper(II) sulfate | 2,4,5-trisubstituted 2H-triazole | High (for N2-aryl) |

| Chan-Lam Arylation | N-H 1,2,3-triazole, Aryl boronic acid | Copper(II) acetate | N2-aryl-1,2,3-triazole | High (for N2-aryl) |

| Cesium Carbonate Promoted | β-carbonyl phosphonate, Azide | Cesium Carbonate/DMSO | 1,4- or 1,5-disubstituted triazoles | High |

Computational Chemistry and Spectroscopic Elucidation of 2 Phenyl 2h 1,2,3 Triazole

Theoretical Investigations of Molecular Structure and Conformation

Theoretical studies are crucial for understanding the spatial arrangement of the phenyl and triazole rings in 2-phenyl-2H-1,2,3-triazole. These investigations focus on the molecule's preferred conformation, which is largely defined by the rotational barrier around the C-N single bond connecting the two rings.

Dihedral Angles between Aryl and Triazole Rings

In other substituted 1-phenyl-1H-1,2,3-triazole derivatives, this angle can vary, suggesting some degree of conformational flexibility. For example, in 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the N-bound nitrophenyl ring and the triazole ring is 13.95(9)°. nih.gov In a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the torsion angles between the six-membered rings were found to vary significantly, from nearly coplanar (0.90°) to more twisted (50.41°), highlighting the influence of substitution and crystal packing forces on the molecular conformation. mdpi.com

| Compound | Dihedral Angle between Phenyl and Triazole Rings | Reference |

| 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde | 2.44(7)° | researchgate.net |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | 13.95(9)° | nih.gov |

| 4-(1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenol | 50.41° | mdpi.com |

| 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenol | 0.90° | mdpi.com |

Planarity and Conformational Analysis

The small dihedral angle observed in the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde suggests that a planar or near-planar conformation is energetically favorable. researchgate.net This planarity facilitates π-electron delocalization across both the aromatic and heterocyclic rings. Computational conformational analysis of various functionalized 1,2,3-triazoles has been employed to identify the most stable conformations in different environments. nih.gov For phenyl-substituted triazoles, the rotational barrier around the C-N bond determines whether the molecule adopts a planar or a more twisted conformation. The planarity can be influenced by substituents on either ring, which may introduce steric hindrance and force the rings out of plane.

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of reactions that form the 1,2,3-triazole ring system. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" that regioselectively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov While this method is primarily used for 1-substituted triazoles, understanding its mechanism provides insight into the formation of the triazole heterocycle itself. DFT studies have detailed the multi-stage pathway of the CuAAC reaction, identifying key intermediates and transition states. nih.gov

Furthermore, DFT methods are used to optimize the geometries of reactants, products, and transition states, providing a quantitative picture of the reaction energy landscape. nih.govmdpi.comajphs.com These calculations help in understanding the regioselectivity of various synthetic routes leading to different triazole isomers.

Prediction of Spectroscopic Parameters

A significant application of quantum chemistry is the prediction of spectroscopic parameters, which aids in the interpretation of experimental data and the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is highly effective for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov Comparisons between GIAO-calculated and experimental ¹H and ¹³C NMR spectra for 2-aryl-1,2,3-triazole derivatives have shown excellent agreement, confirming structural assignments. nih.govnih.govresearchgate.netnih.gov This approach is particularly valuable for unambiguously distinguishing between different regioisomers, such as 1,4-, 1,5-, and 2,4-disubstituted triazoles, where ¹H NMR alone may be insufficient. rsc.org The use of calculated ¹⁵N NMR chemical shifts has been demonstrated as a robust tool for this purpose. rsc.org

| Nucleus | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Methodological Reference for Calculation |

| ¹H (Triazole) | 7.84 (s, 2H) | GIAO-DFT nih.govnih.govrsc.org |

| ¹H (Phenyl, ortho) | 8.11 (d, J = 7.8 Hz, 2H) | GIAO-DFT nih.govnih.govrsc.org |

| ¹H (Phenyl, meta) | 7.51 (t, J = 7.9 Hz, 2H) | GIAO-DFT nih.govnih.govrsc.org |

| ¹H (Phenyl, para) | 7.38 (t, J = 7.4 Hz, 1H) | GIAO-DFT nih.govnih.govrsc.org |

| ¹³C (Triazole) | 135.86 | GIAO-DFT nih.govnih.govrsc.org |

| ¹³C (Phenyl, ipso) | 140.0 | GIAO-DFT nih.govnih.govrsc.org |

| ¹³C (Phenyl, ortho) | 120.00 | GIAO-DFT nih.govnih.govrsc.org |

| ¹³C (Phenyl, meta) | 129.44 | GIAO-DFT nih.govnih.govrsc.org |

| ¹³C (Phenyl, para) | 128.50 | GIAO-DFT nih.govnih.govrsc.org |

| (Experimental data from reference rsc.org) |

Vibrational and Electronic Spectroscopy: DFT calculations are also used to predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. Theoretical spectra generated using methods like B3LYP/6-311++G** show very good agreement with experimental FTIR spectra of triazoles, allowing for detailed vibrational assignments. nih.gov Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation of this compound relies on a combination of spectroscopic methods. While standard techniques provide basic characterization, advanced methods offer deeper structural insights.

Standard characterization of this compound includes:

¹H and ¹³C NMR: To determine the proton and carbon framework. rsc.org

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations. rsc.org

High-Resolution Mass Spectrometry (HR-MS): To confirm the elemental composition and molecular weight. rsc.org

For more complex structural problems, such as the unambiguous assignment of substitution patterns on the triazole ring, more advanced techniques are employed. Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools. For instance, ¹H/¹⁵N gHMBC experiments can provide clear correlations between protons and the nitrogen atoms of the triazole ring, allowing for definitive differentiation between isomers. rsc.org These advanced NMR techniques are essential for confirming the regiochemistry of synthesis and for the complete structural assignment of novel triazole derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H], [¹³C]) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be elucidated.

¹H NMR Findings: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the phenyl and triazole rings. The two protons on the triazole ring appear as a singlet at approximately 7.84 ppm, indicating their chemical equivalence. The protons of the phenyl group exhibit characteristic multiplets. The two ortho-protons (adjacent to the triazole ring) resonate as a doublet around 8.11 ppm. The two meta-protons and the single para-proton appear as triplets at approximately 7.51 ppm and 7.38 ppm, respectively. rsc.org

¹³C NMR Findings: The ¹³C NMR spectrum provides further insight into the carbon skeleton. The phenyl carbon attached to the triazole nitrogen (ipso-carbon) shows a signal around 140.0 ppm. The two equivalent carbons of the triazole ring are observed at 135.86 ppm. The remaining phenyl carbons appear at 129.44 ppm (ortho), 128.50 ppm (para), and 120.00 ppm (meta). rsc.org The absence of phosphorus in the molecule makes ²⁷P NMR spectroscopy irrelevant for its structural analysis.

| Table 1: NMR Spectroscopic Data for this compound in CDCl₃ rsc.org | ||

|---|---|---|

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR (400 MHz) | 8.11 (d, J = 7.8 Hz, 2H) | Phenyl (ortho-H) |

| 7.84 (s, 2H) | Triazole (C4-H, C5-H) | |

| 7.51 (t, J = 7.9 Hz, 2H) | Phenyl (meta-H) | |

| 7.38 (t, J = 7.4 Hz, 1H) | Phenyl (para-H) | |

| ¹³C NMR (100 MHz) | 140.0 | Phenyl (ipso-C) |

| 135.86 | Triazole (C4, C5) | |

| 129.44 | Phenyl (ortho-C) | |

| 128.50 | Phenyl (para-C) | |

| 120.00 | Phenyl (meta-C) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While this compound is reported as a colorless oil, making single-crystal X-ray analysis of the parent compound challenging, crystallographic data for closely related derivatives offer significant insights into its molecular geometry. rsc.org

The crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde , a derivative, has been determined. researchgate.net This analysis reveals that the molecule is relatively flat, with only a small dihedral angle of 2.44(7)° between the triazole and phenyl rings. This planarity suggests significant electronic conjugation between the two ring systems.

| Table 2: Crystallographic Data for 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde researchgate.net | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4130(5) |

| b (Å) | 4.80280(10) |

| c (Å) | 15.5916(11) |

| β (°) | 103.373(7) |

| Z (Molecules per unit cell) | 4 |

Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is used to verify its molecular formula, C₈H₇N₃.

The technique provides an exact mass-to-charge ratio (m/z) that can be compared to a calculated value based on the atomic masses of the constituent isotopes. The calculated m/z for the protonated molecule [C₈H₇N₃+H]⁺ is 145.0640. Experimental findings show an m/z of 145.0641, which is in excellent agreement with the theoretical value, thus confirming the compound's identity and elemental formula. rsc.org

| Table 3: High-Resolution Mass Spectrometry Data for this compound rsc.org | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₈H₇N₃ |

| Calculated m/z [M+H]⁺ | 145.0640 |

| Found m/z [M+H]⁺ | 145.0641 |

Biological and Medicinal Chemistry Applications of 2 Phenyl 2h 1,2,3 Triazole Derivatives

Enzyme Inhibition Studies and Mechanisms of Action

Derivatives of 2-phenyl-2H-1,2,3-triazole have been the subject of numerous studies to evaluate their efficacy as enzyme inhibitors. These investigations are crucial for understanding their therapeutic potential and for the rational design of new, more potent, and selective drug candidates.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout. Therefore, the inhibition of XO is a primary therapeutic strategy for the management of this painful inflammatory condition.

In the quest for novel XO inhibitors, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids and their corresponding carbohydrazides were synthesized and evaluated for their in vitro XO inhibitory activity. nih.govrsc.orgresearchgate.net The carboxylic acid derivatives, in particular, demonstrated high potency, with inhibitory concentrations in the submicromolar to nanomolar range. rsc.orgresearchgate.net

Steady-state kinetic experiments have been performed to elucidate the mechanism by which these triazole derivatives inhibit xanthine oxidase. One of the potent carboxylic acid derivatives from the 2-phenyl-5-methyl-2H-1,2,3-triazole series was found to exhibit a mixed-type inhibition pattern. nih.govrsc.orgresearchgate.net This mode of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This complex interaction ultimately leads to a reduction in the catalytic efficiency of the enzyme.

The investigation into the 2-phenyl-5-methyl-2H-1,2,3-triazole scaffold has provided valuable insights into the structure-activity relationships (SAR) for xanthine oxidase inhibition. A key finding was the critical role of the substituent at the 4-position of the triazole ring. researchgate.net

The research demonstrated that derivatives featuring a carboxylic acid group at this position exhibited potent inhibitory activity, with IC50 values ranging from 84 to 254 nM. researchgate.net In stark contrast, the corresponding carbohydrazide derivatives were found to be inactive as XO inhibitors. researchgate.net This highlights the necessity of the carboxyl moiety for effective interaction with the enzyme's active site.

Table 1: Xanthine Oxidase Inhibitory Activity of 2-Phenyl-5-methyl-2H-1,2,3-triazole Derivatives

| Compound Series | Substituent at 4-position | Inhibitory Activity (IC50) |

|---|---|---|

| Carboxylic Acid Derivatives | -COOH | 84–254 nM |

Alpha-Glycosidase Inhibition for Type 2 Diabetes Mellitus

Alpha-glycosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates (such as starch and table sugar). By slowing down the breakdown of complex carbohydrates into glucose, these agents reduce the postprandial increase in blood glucose levels, a crucial aspect of managing non-insulin-dependent diabetes mellitus (Type 2 DM). nih.govresearchgate.net

In this context, two series of non-glycosidic 1,2,3-triazoles, which include this compound derivatives, have been synthesized and screened for their inhibitory effects against key carbohydrate-hydrolyzing enzymes. nih.govresearchgate.net

The inhibitory potential of this compound derivatives was assessed against baker's yeast α-glucosidase (MAL12). Out of sixty compounds tested, six were identified as significant inhibitors, with inhibition levels reaching as high as 99.4% at a concentration of 500 μM. nih.govresearchgate.net The IC50 values for these active compounds were determined to be in the range of 54 to 482 μM. nih.govresearchgate.net These findings underscore the potential of this class of compounds as effective α-glucosidase inhibitors.

The same series of compounds were also evaluated for their ability to inhibit porcine pancreatic α-amylase (PPA), another key enzyme in carbohydrate digestion. Compared to their effect on α-glucosidase, fewer compounds showed significant activity against PPA. nih.govresearchgate.net Three of the tested triazoles were identified as hits, with inhibitory activity reaching up to 88.6% at 500 μM. nih.govresearchgate.net The IC50 values for these compounds against PPA ranged from 145 to 282 μM. nih.govresearchgate.net

Table 2: Inhibitory Activity of this compound Derivatives against α-Glycosidases

| Enzyme Target | Number of Active Compounds (out of 60) | Maximum Inhibition (%) | IC50 Range (μM) |

|---|---|---|---|

| Baker's Yeast α-Glucosidase (MAL12) | 6 | 99.4 | 54 - 482 |

Structure-Activity Relationships for α-Glycosidase Inhibition

The inhibition of α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. rsc.org Several derivatives of this compound have been identified as potent inhibitors of this enzyme, and structure-activity relationship (SAR) studies have provided insights into the chemical features that govern their inhibitory activity.

A notable example is 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, which has demonstrated significant α-glycosidase inhibition activity. mdpi.com The relatively flat structure of this compound, with a small dihedral angle between the triazole and phenyl rings, is a key characteristic. mdpi.com

In a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides, the nature and position of substituents on the N-phenylacetamide moiety were found to be critical for α-glucosidase inhibitory potency. Generally, N-phenylacetamide derivatives were more active than their N-benzylacetamide counterparts. researchgate.net The most potent compound in this series was a 4-bromo derivative, indicating that halogen substitution at the para position is favorable for activity. researchgate.net The substitution of the bromine with a nitro group led to a complete loss of activity, while replacement with an ethyl group significantly decreased potency. researchgate.net Dichloro-substituted derivatives also showed varied activity based on the substitution pattern, with the 2,6-dichloro derivative being more potent than the 2,3-dichloro and 2,4-dichloro regioisomers. researchgate.net

Further SAR studies on benzothiazole-triazole derivatives revealed that the introduction of electron-withdrawing groups, such as fluorine, chlorine, and bromine, on the phenyl ring enhances inhibitory activity. rsc.org The position of these substituents is also important, with para-substituted compounds showing greater activity than their ortho-counterparts. rsc.org Additionally, the presence of a chlorine atom on the benzothiazole ring and a tert-butyl group at the para position of the phenyl ring resulted in the most active compound in the series. rsc.org

Table 1: Structure-Activity Relationships for α-Glycosidase Inhibition of this compound Derivatives

| Compound Series | Key Structural Features | Impact on α-Glucosidase Inhibitory Activity |

| Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides | N-phenylacetamide vs. N-benzylacetamide | N-phenylacetamide derivatives are generally more potent. researchgate.net |

| Substitution on the N-phenyl ring | 4-bromo substitution is highly favorable. researchgate.net | |

| 4-nitro substitution leads to loss of activity. researchgate.net | ||

| 2,6-dichloro substitution is more potent than 2,3- or 2,4-dichloro substitution. researchgate.net | ||

| Benzothiazole-triazole derivatives | Substitution on the phenyl ring | Electron-withdrawing groups (F, Cl, Br) at the para position enhance activity. rsc.org |

| Substitution on the benzothiazole ring | Chlorine substitution increases activity. rsc.org | |

| Combined substitutions | A para-tert-butyl group on the phenyl ring and a chlorine on the benzothiazole ring lead to high potency. rsc.org |

Cholinesterase Enzyme Inhibition (AChE and BuChE) for Neurodegenerative Diseases

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov These inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov Derivatives of 1,2,3-triazole have been extensively investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Kinetic studies of certain 1,2,3-triazole derivatives have revealed a noncompetitive mechanism of enzyme inhibition. For instance, in a study of hemiacetal genipin–1,2,3-triazole derivatives, Lineweaver-Burk plots confirmed that some of these compounds act as noncompetitive inhibitors of BuChE. nih.gov This mode of inhibition suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of AChE and BuChE. These computational studies help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors.

For example, docking studies of acridone-linked 1,2,3-triazole derivatives have shown that these compounds can interact with key residues in the active site of AChE. nih.gov The acridone moiety, being a semi-planar heterocyclic structure, can engage in interactions with various biomolecular targets. nih.gov It has been proposed that for some derivatives, the N-((1-(substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl) portion of the molecule plays a crucial role in binding. nih.gov

In another study involving 4-phthalimidobenzenesulfonamide derivatives, molecular docking revealed that the most active compound against AChE could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding is a characteristic of several potent AChE inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. nih.gov Inhibition of GSK-3 is therefore considered a promising therapeutic strategy. nih.gov While various heterocyclic scaffolds have been investigated as GSK-3 inhibitors, including maleimides and thiadiazolidinones, specific research on this compound derivatives as GSK-3 inhibitors is an emerging area. nih.govfrontiersin.org Some studies have mentioned triazole scaffolds in the context of GSK-3 inhibition, but detailed structure-activity relationships for the this compound class are still under extensive investigation. frontiersin.orgresearchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that is overexpressed in many types of cancer cells. nih.gov It catalyzes the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment. researchgate.net Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov

A series of 1,2,3-triazole derivatives have been designed and synthesized as potential IDO1 inhibitors. nih.gov In one study, compounds incorporating urea and 1,2,3-triazole structures were evaluated, with some derivatives exhibiting potent IDO1 inhibitory activity. nih.gov For instance, compound 3a from this series showed an IC50 value of 0.75 μM. nih.gov

Another study focused on erlotinib-linked 1,2,3-triazole derivatives. researchgate.net The introduction of a substituted 1,2,3-triazole to the terminal alkyne group of erlotinib was found to enhance IDO1 inhibitory activity. researchgate.net The most potent compound in this series, which featured an o-bromobenzyl group on the triazole ring, exhibited an IC50 value of 0.32 ± 0.07 μM. researchgate.net

Molecular docking studies have indicated that the 1,2,3-triazole moiety in these inhibitors can be positioned above the heme group in the active site of IDO1, with a nitrogen atom of the triazole ring coordinating with the ferrous ion.

Table 2: IDO1 Inhibitory Activity of this compound Derivatives

| Compound Series | Most Potent Derivative | IC50 Value (μM) |

| Urea and 1,2,3-triazole structures | Compound 3a | 0.75 nih.gov |

| Erlotinib-linked 1,2,3-triazoles | Compound with o-bromobenzyl group | 0.32 ± 0.07 researchgate.net |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | Compound 14e | 3.63 |

Src Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is associated with the development and progression of various cancers.

A series of 3-phenylpyrazolopyrimidine-1,2,3-triazole conjugates have been synthesized and evaluated for their Src kinase inhibitory activity. These compounds were designed to mimic the binding of ATP to the kinase domain. The pyrazolopyrimidine core mimics the adenine base of ATP, while the 3-phenyl group interacts with a hydrophobic pocket in the ATP-binding site. The 1,2,3-triazole moiety with hydrophobic residues was introduced to occupy another cavity in the binding site.

In this series, a hexyl triazolyl-substituted 3-phenylpyrazolopyrimidine demonstrated the most potent Src kinase inhibition with an IC50 value of 5.6 μM.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR)

Derivatives of 1,2,3-triazole have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). researchgate.net The simultaneous inhibition of both EGFR and VEGFR-2 has emerged as an effective cancer therapeutic strategy due to the interconnected nature of their signaling pathways. nih.gov Inhibiting EGFR can reduce the expression of VEGF and lessen angiogenesis; however, it can also lead to an increase in VEGFR-2 expression, potentially causing resistance to EGFR inhibitors. nih.gov Therefore, dual inhibitors offer a synergistic approach to cancer treatment. nih.gov

A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed and evaluated as dual inhibitors of EGFR/VEGFR-2. nih.gov Several of these compounds demonstrated significant antiproliferative action, with GI50 values ranging from 28 to 104 nM. nih.gov Notably, specific derivatives showed potent inhibitory activity against both EGFR and VEGFR-2. nih.gov For instance, one of the most potent compounds exhibited IC50 values of 83 ± 05 nM for EGFR and 1.80 ± 0.05 nM for VEGFR-2. nih.gov

Another study focused on new benzimidazole (B57391)/1,2,3-triazole hybrids as EGFR inhibitors. nih.gov One particular derivative was identified as a highly effective EGFR inhibitor with an IC50 value of 76 nM, which is more potent than the reference drug erlotinib (IC50 = 80 nM). nih.gov Molecular docking studies revealed that the phenyl triazole moiety of this compound fits deeply into the hydrophobic pocket of the EGFR active site. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against EGFR and VEGFR-2

| Compound ID | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 1,2,3-triazole/1,2,4-oxadiazole hybrid (6k) | EGFR | 83 ± 05 | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid (6k) | VEGFR-2 | 1.80 ± 0.05 | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid (7j) | VEGFR-2 | 2.40 | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid (7k) | VEGFR-2 | 3.80 | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid (7l) | VEGFR-2 | 4.70 | nih.gov |

| Benzimidazole/1,2,3-triazole hybrid (IV) | EGFR | 76 | nih.gov |

| Phthalimide/1,2,3-triazole hybrid (III) | EGFR | 79 | nih.gov |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Anticancer Activity and Cytotoxicity

The 1,2,3-triazole nucleus is a recognized pharmacophore in the discovery of new anticancer agents. biointerfaceresearch.comnih.gov These compounds have shown promise in preclinical studies for their ability to inhibit the growth of various cancer cell lines.

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a range of human tumor cell lines. For example, a series of 1,4-disubstituted 1,2,3-triazoles were tested for their antiproliferative activity against four different cancer cell lines, with some compounds showing IC50 values ranging from 15 to 50 µM. biointerfaceresearch.com A phosphonate (B1237965) 1,2,3-triazole derivative was particularly effective against HT-1080 fibrosarcoma cells. biointerfaceresearch.com

In another study, newly synthesized 1,2,3-triazole derivatives were evaluated against breast cancer cell lines (MDA-MB-231). researchgate.net The IC50 values for these compounds after 48 hours of treatment ranged from 2.429 to 2.929 µM. researchgate.net It was noted that para-substituted compounds exhibited superior IC50 values compared to their ortho-substituted counterparts. researchgate.net

Furthermore, a series of 1,2,3-triazoles containing heterocyclic fragments showed selective growth inhibition against various cancer cell lines in the National Cancer Institute's NCI60 screen. nih.govresearchgate.net One compound demonstrated moderate activity against melanoma, colon, and breast cancer cell lines. nih.gov Specifically, it showed notable activity against breast cancer cell lines MDA-MB-468 and BT-549, ovarian cancer cell line OVCAR-4, and melanoma cell line SK-MEL-5. nih.gov

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound Type | Cancer Cell Line | IC50 / Activity | Reference |

|---|---|---|---|

| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 µM | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative (8) | A-549 (Lung) | 21.25 µM | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative (8) | MCF-7 (Breast) | 18.06 µM | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative (8) | MDA-MB-231 (Breast) | 16.32 µM | biointerfaceresearch.com |

| N-phenylmaleimide substituted 1,2,3-triazole (M3) | MDA-MB-231 (Breast) | 2.429 µM | researchgate.net |

| N-phenylmaleimide substituted 1,2,3-triazole (M1) | MDA-MB-231 (Breast) | 2.542 µM | researchgate.net |

| N-phenylmaleimide substituted 1,2,3-triazole (M4) | MDA-MB-231 (Breast) | 2.864 µM | researchgate.net |

| N-phenylmaleimide substituted 1,2,3-triazole (M2) | MDA-MB-231 (Breast) | 2.929 µM | researchgate.net |

| Heterocyclic substituted 1,2,3-triazole (25) | MDA-MB-468 (Breast) | Log GI50 = -5.70 | nih.gov |

| Heterocyclic substituted 1,2,3-triazole (25) | BT-549 (Breast) | Log GI50 = -5.40 | nih.gov |

| Heterocyclic substituted 1,2,3-triazole (25) | OVCAR-4 (Ovarian) | Log GI50 = -5.52 | nih.gov |

| Heterocyclic substituted 1,2,3-triazole (25) | SK-MEL-5 (Melanoma) | Log GI50 = -5.55 | nih.gov |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Organotin complexes incorporating the 2-phenyl-1,2,3-triazole moiety have been synthesized and evaluated for their biological activity. nih.gov A study on triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates demonstrated good antitumor activity against three human tumor cell lines: HeLa (cervical cancer), CoLo205 (colon cancer), and MCF-7 (breast cancer). nih.gov The activity of these compounds was found to decrease in the order of the substituent on the tin atom: C6H5 > c-C6H11 > C6H5C(CH3)2CH2. nih.gov

The antiproliferative effects of this compound derivatives are attributed to several mechanisms of action. A primary mechanism is the inhibition of enzyme activity, as discussed with VEGFR and EGFR. nih.govnih.gov Beyond receptor tyrosine kinases, these compounds can interfere with other cellular processes critical for cancer cell survival and proliferation.

For instance, some 1,2,3-triazole derivatives induce apoptosis, or programmed cell death, in cancer cells. mdpi.com One study on andrographolide-based triazole derivatives showed that a representative compound induced G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in pancreatic cancer cells. mdpi.com This was associated with an upregulation of p21, a protein that inhibits the activity of cyclin-dependent kinases required for cell cycle progression. mdpi.com Other research has shown that certain triazole derivatives can trigger apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, this compound derivatives have been investigated for their antimicrobial properties, demonstrating activity against both bacteria and fungi. nih.govresearchgate.net

The triazole core is a well-established feature of many antifungal drugs. nih.gov Research into this compound derivatives has revealed their potential as a new class of antifungal agents.

A study evaluating new 1,2,3-triazole derivatives of 2-phenyl benzimidazole found that the final products exhibited moderate to potent activity against the fungus Candida albicans when compared to the reference drug Fluconazole. researchgate.net Another investigation focused on the antifungal activity of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols against various Candida species. nih.gov While many of the synthesized compounds showed weak or no activity, the halogen-substituted triazole, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, displayed a notable antifungal profile. nih.gov This compound showed activity against all tested strains with MIC values ranging from 64 to 256 μg·mL−1. nih.gov

Furthermore, a series of 2-Ar-substituted-1,2,3-triazole derivatives were synthesized and tested against five phytopathogenic fungi. nih.gov Twelve of these compounds performed better than the positive control, hymexazol. nih.gov The most potent compound demonstrated an EC50 value of 0.90 mg/L against Botryosphaeria dothidea. nih.gov Preliminary studies on its mechanism suggest that it inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | Candida spp. | MIC: 64-256 μg·mL−1 | nih.gov |

| 2-Ar-substituted-1,2,3-triazole (6d) | Botryosphaeria dothidea | EC50: 0.90 mg/L | nih.gov |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.

Antibacterial Potential

Derivatives of the 1,2,3-triazole nucleus have demonstrated notable antibacterial activity. researchgate.netijpsjournal.com Research into novel 1,2,3-triazole derivatives has shown their potential against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,2,3-triazole derivatives synthesized from azo dapsone were evaluated for their in vitro antibacterial activity. One compound from this series exhibited significant potency against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 25 μg/mL, while another was particularly effective against Escherichia coli with an MIC of 22 μg/mL. researchgate.net The versatility of the 1,2,3-triazole ring allows it to be linked with other heterocyclic structures, leading to compounds with a broad spectrum of pharmacological effects. ijpsjournal.com Further studies have explored 1,2,3-triazole glycoside derivatives, which have shown that Staphylococcus aureus is more susceptible to these compounds compared to other tested microbes. nih.gov The synthesis of novel sulfamethoxazole derivatives incorporating 1,2,3-triazole heterocycles has also yielded compounds with promising antibacterial activity against both Escherichia coli and Staphylococcus aureus. emanresearch.org

Table 1: Antibacterial Activity of Selected 1,2,3-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) |

| H2 | Staphylococcus aureus | 25 |

| H1 | Escherichia coli | 22 |

Antitubercular Activity

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. nih.gov The 1,2,3-triazole scaffold has emerged as a promising pharmacophore in the design of novel antitubercular agents. researchgate.net A focused library of 1,4-disubstituted-1,2,3-triazoles was synthesized and evaluated for their activity against Mycobacterium tuberculosis (MTB) H37Ra. Several of these derivatives were found to be potent inhibitors of MTB, with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.orgrsc.org Structure-activity relationship (SAR) studies indicated that the presence of a chloro- group on the phenyl ring and a nitro- group at another position was favorable for antitubercular activity, with one compound in this series being the most active among all synthesized compounds. rsc.org Further research on N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes also demonstrated significant inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with two compounds exhibiting MIC values of 2.5 µg/mL. bohrium.com

Table 2: Antitubercular Activity of Selected 1,2,3-Triazole Derivatives

| Compound Series | Substituents | MIC Range (µg/mL) | Most Active Compound (MIC µg/mL) |

| 15a-15e | Chloro- and Nitro- substituted phenyl rings | 5.8 - >30 | 15e (5.8) |

| 3a-l | N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes | - | 3a and 3k (2.5) |

Antiviral Properties (e.g., SARS-CoV-2)

The 1,2,3-triazole moiety has been identified as a key pharmacophoric fragment in the development of potent antiviral molecules. nih.gov Derivatives of 1,2,3-triazole have shown promise against a range of viruses, including the human coronavirus. nih.govbenthamscience.com In the context of the COVID-19 pandemic, research has focused on the potential of these compounds to inhibit the SARS-CoV-2 virus. researchgate.net Phenylpyrazolone-1,2,3-triazole hybrids were synthesized and evaluated for their in vitro effect on the growth of SARS-CoV-2-infested Vero cells. Many of these derivatives demonstrated potent anti-COVID-19 activity, inhibiting viral replication by more than 50%. nih.govresearchgate.net Further studies revealed that some of these compounds act as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. The most active compounds exhibited IC50 values against the viral protease in the low micromolar range. nih.gov Additionally, 1,2,3-triazole-benzofused molecular conjugates have been investigated as potential antiviral agents against SARS-CoV-2 variants, with some compounds showing promising binding scores against the spike proteins of both the original SARS-CoV-2 and the Omicron variant. nih.govmdpi.com

Table 3: SARS-CoV-2 Main Protease Inhibition by Phenylpyrazolone-1,2,3-triazole Hybrids

| Compound ID | Linker Type | IC50 (µM) |

| 6h | Non-linker analog | 5.08 |

| 6i | Amide-based linker | 3.16 |

| 6q | Amide-based linker | 7.55 |

Anti-inflammatory and Other Therapeutic Applications

COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. minia.edu.eg Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Diaryl heterocycles, including those containing a 1,2,3-triazole ring, have been a major class of selective COX-2 inhibitors. minia.edu.eg The phenyl sulfonamide moiety is a critical feature for selectivity, as it binds to a polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov Novel 1,2,3-triazole derivatives have been designed and synthesized, tethering the triazole and benzenesulfonamide pharmacophores to existing NSAIDs. Some of these new compounds have demonstrated higher in vitro COX-2 selectivity and inhibitory activity than the well-known COX-2 inhibitor, celecoxib. nih.gov

Dual Orexin Receptor Antagonism for Insomnia Treatment

The orexin system plays a crucial role in regulating the sleep-wake cycle, and antagonism of orexin receptors is a novel mechanism for the treatment of insomnia. nih.govscispace.comnih.gov Dual orexin receptor antagonists (DORAs) that block both orexin 1 (OX1) and orexin 2 (OX2) receptors have been a focus of drug development. researchgate.net Several compounds incorporating the this compound moiety have been identified as potent DORAs. nih.govscispace.com For example, the compound MK-4305 (Suvorexant) features this chemical group and has been investigated for the treatment of primary insomnia. nih.govscispace.com Another DORA, Vornorexant, also contains the 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl methanone structure and has shown a high affinity for both OX1 and OX2 receptors. nih.gov Optimization efforts have led to the development of other potent DORAs with this core structure, aiming to improve pharmacokinetic profiles and in vivo efficacy. nih.gov

Agonistic Activity for G Protein-Coupled Receptor 88 (GPR88)

G protein-coupled receptor 88 (GPR88) is an orphan receptor primarily expressed in the striatum and has been implicated in various neurological and psychiatric disorders. nih.gov The discovery of ligands for GPR88 is crucial for understanding its function and therapeutic potential. nih.gov A series of novel 1,4-disubstituted 1H-1,2,3-triazoles have been identified as potent and efficacious GPR88 agonists. nih.gov These compounds were developed through the bioisosteric replacement of an amide or a 1,3,4-oxadiazole moiety with the 1,2,3-triazole ring. This modification led to compounds with improved potency, with some analogues exhibiting EC50 values in the nanomolar range for GPR88 activation. nih.gov

Table 4: GPR88 Agonist Activity of 1H-1,2,3-triazole Analogues

| Compound ID | EC50 (nM) | Emax (%) |

| 25 | 95 | 101 |

| 26 | 60 | 101 |

| 53 | 14 | - |

Inhibition of Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a critical nuclear receptor that regulates the metabolism of a wide array of drugs, leading to potential drug-drug interactions. Consequently, the development of PXR inhibitors is a key strategy to mitigate these adverse effects. Within the realm of 1,2,3-triazole derivatives, significant progress has been made in identifying potent PXR antagonists.

A notable example is the 1,4,5-substituted 1,2,3-triazole analog, SPA70 (4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole), which has been identified as a selective and potent antagonist of the human PXR (hPXR) with low toxicity. Building upon this discovery, further research has focused on the structural optimization of related 1H-1,2,3-triazole-4-carboxamides. This has led to the development of highly potent and selective inverse agonists and antagonists of PXR, with some compounds exhibiting IC50 values in the low nanomolar range for both binding and cellular activity. acs.org

These findings underscore the potential of the 1,2,3-triazole scaffold as a foundational structure for the design of effective PXR inhibitors, offering a promising avenue to enhance the safety and efficacy of co-administered therapeutic agents.

Epigenetic Applications (Histone-Modifying Enzyme Inhibition)

The field of epigenetics, which involves heritable changes in gene expression without altering the DNA sequence itself, has become a major frontier in drug discovery. Histone-modifying enzymes, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (KDMs), play a crucial role in these processes and are attractive targets for therapeutic intervention, particularly in cancer.

While the broader class of triazole-containing compounds has been investigated for activity against various epigenetic targets, specific and detailed research on this compound derivatives as inhibitors of histone-modifying enzymes is still an emerging area. Some studies have explored triazole derivatives as HDAC inhibitors, with certain compounds showing promising activity. For instance, novel urushiol derivatives incorporating a triazole moiety have been shown to bind to HDAC2. mdpi.com Additionally, triazolopyridine-based compounds have been optimized as potent and selective inhibitors of the histone demethylase KDM2A. rsc.org However, a direct and extensive body of work specifically detailing the SAR and therapeutic potential of this compound derivatives in this domain is not yet well-established in the scientific literature. Further investigation is required to fully elucidate the potential of this specific chemical scaffold in the development of novel epigenetic modulators.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The biological activity of this compound derivatives is intricately linked to their structural features. Extensive SAR studies have been conducted to understand how modifications to the core scaffold and its substituents influence their pharmacological properties, leading to the optimization of lead compounds.

Impact of Substituent Modifications on Biological Activity

SAR studies on 1H-1,2,3-triazole-4-carboxamide based PXR inhibitors have revealed critical insights into the structural requirements for potent antagonism. For example, the nature and position of substituents on the phenyl rings attached to the triazole core significantly impact binding affinity and functional activity.

In the optimization of PXR antagonists, it was found that the placement of a tert-butyl group on one of the phenyl rings was crucial for maintaining potent PXR binding and inverse agonist/antagonist activity. nih.gov Modifications at other positions of this phenyl ring, such as the introduction of amino, hydroxyl, or their derivatives, did not lead to an improvement in PXR binding or cellular activity. nih.gov The following table summarizes the hPXR binding and functional activities of some representative 1H-1,2,3-triazole-4-carboxamide derivatives, highlighting the impact of these substitutions.

| Compound | R4 Substitution | Binding (IC50/μM) | Agonist (EC50/μM) | Inverse Agonist (IC50/μM) | Antagonist (IC50/μM) |

| 2 | H | 0.65 | >30 | 0.48 | 4.1 |

| 31 | 4-NH2 | 4.1 | 0.28 | >30 | >30 |

| 32 | 4-NHAc | 1.8 | 2.0 | >30 | >30 |

| 35 | 4-NHBu | 0.73 | >30 | >30 | 3.9 |

| 36 | 4-OH | 1.2 | >30 | 1.7 | 12 |

These data clearly demonstrate that even minor modifications to the substituent groups can dramatically alter the pharmacological profile of these compounds, shifting them from potent inhibitors to weak agonists or inactive molecules.

Design of Novel Derivates with Enhanced Pharmacological Profiles

Guided by SAR insights, medicinal chemists have rationally designed and synthesized novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. In the context of PXR inhibition, the structural optimization of the 1H-1,2,3-triazole-4-carboxamide series led to the discovery of compounds with significantly enhanced activity.

For instance, systematic exploration of substituents on the different phenyl rings of the core structure resulted in the identification of compound 85 as a highly potent and selective inverse agonist and antagonist of PXR, with IC50 values in the low nanomolar range. nih.gov A close analog, compound 89 , was developed as a selective and pure antagonist, also with low nanomolar IC50 values. nih.gov The development of these compounds showcases the power of iterative design and synthesis in lead optimization. The enhanced pharmacological profiles of these novel derivatives make them valuable tools for further biological research and potential clinical development.

Development of Multi-Targeted Inhibitors

The complexity of many diseases has spurred the development of multi-targeted ligands, which can simultaneously modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The 1,2,3-triazole scaffold has been utilized as a core element in the design of such multi-targeted agents.

For example, 1,2,3-triazole-chromenone derivatives have been designed and synthesized as multi-functional agents for Alzheimer's disease, exhibiting both butyrylcholinesterase (BuChE) inhibition and anti-Aβ aggregation properties. nih.gov In the realm of cancer therapy, novel 5-pyridinyl-1,2,4-triazoles were designed as dual inhibitors of histone deacetylase 2 (HDAC2) and focal adhesion kinase (FAK). nih.gov While the development of multi-targeted inhibitors based specifically on the this compound scaffold that co-target PXR and epigenetic enzymes is a less explored area, the versatility of the triazole ring suggests its potential for such applications. Future research in this direction could lead to the discovery of novel therapeutic agents with unique and powerful mechanisms of action.

Potential Future Research Directions for 2 Phenyl 2h 1,2,3 Triazole

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The future of synthesizing 2-phenyl-2H-1,2,3-triazole and its derivatives is geared towards "green chemistry" principles, aiming for methods that are not only efficient but also environmentally benign. rsc.orgresearchgate.net Traditional synthetic pathways are being re-evaluated and replaced with more sustainable alternatives that minimize waste, reduce energy consumption, and utilize non-hazardous reagents. rsc.org

Key areas of future research in the synthesis of 2-phenyl-2H-1,2,3-triazoles include:

Heterogeneous Catalysis: The development and use of easily recoverable and reusable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, present a promising avenue for sustainable synthesis. nih.gov These catalysts offer high efficiency and can be separated from the reaction mixture with ease, reducing waste and cost. nih.gov